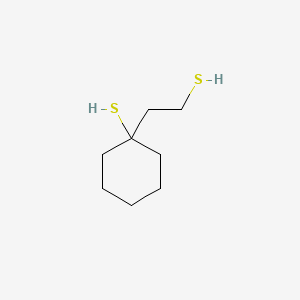

(2-Mercaptoethyl)cyclohexanethiol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

28351-14-6 |

|---|---|

Molecular Formula |

C8H16S2 |

Molecular Weight |

176.3 g/mol |

IUPAC Name |

1-(2-sulfanylethyl)cyclohexane-1-thiol |

InChI |

InChI=1S/C8H16S2/c9-7-6-8(10)4-2-1-3-5-8/h9-10H,1-7H2 |

InChI Key |

MWKYQORKTYAWTG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(CCS)S |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of (2-Mercaptoethyl)cyclohexanethiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of a plausible synthetic pathway for (2-Mercaptoethyl)cyclohexanethiol, a dithiol compound with potential applications in various fields of chemical and pharmaceutical research. The described methodology is based on established chemical transformations, offering a step-by-step approach from a readily available starting material.

Synthesis Pathway Overview

The proposed synthesis of this compound commences with the epoxidation of cyclohexene, followed by a regioselective ring-opening of the resulting epoxide with a protected thiol nucleophile. Subsequent conversion of the introduced hydroxyl group to a second thiol functionality, followed by deprotection, yields the target dithiol. The stereochemistry of the final product is dictated by the anti-addition of the nucleophile to the epoxide ring, leading predominantly to the trans-diastereomer.

Figure 1: Proposed synthesis pathway for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step in the synthesis of this compound. The data is compiled from analogous reactions reported in the scientific literature and may require optimization for this specific synthetic sequence.

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Epoxidation of Cyclohexene | m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM) | 0 to rt | 2 - 4 | 85 - 95 |

| 2 | Ring-Opening of Cyclohexene Oxide | Potassium Thioacetate (KSAc) | Ethanol/Water | Reflux | 6 - 12 | 70 - 85 |

| 3 | Tosylation of trans-2-(Acetylthio)cyclohexanol | p-Toluenesulfonyl chloride (TsCl), Pyridine | Dichloromethane (DCM) | 0 to rt | 4 - 8 | 80 - 90 |

| 4 | Thioacetylation of Tosylate | Potassium Thioacetate (KSAc) | Dimethylformamide (DMF) | 80 - 100 | 8 - 16 | 65 - 80 |

| 5 | Reduction of Dithioacetate | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0 to rt | 2 - 4 | 75 - 90 |

Experimental Protocols

The following are detailed experimental protocols for each key step in the synthesis of this compound. These protocols are based on established procedures for similar transformations and should be adapted and optimized as necessary.

Step 1: Synthesis of Cyclohexene Oxide

Workflow:

Figure 2: Experimental workflow for the synthesis of Cyclohexene Oxide.

Methodology: To a solution of cyclohexene (1.0 eq) in dichloromethane (DCM) cooled to 0 °C in an ice bath, meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) is added portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material. The reaction is quenched by the addition of a 10% aqueous solution of sodium thiosulfate. The organic layer is separated, washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation to afford cyclohexene oxide as a colorless liquid.

Step 2: Synthesis of trans-2-(Acetylthio)cyclohexanol

Workflow:

An In-depth Technical Guide to the Physicochemical Properties of (2-Mercaptoethyl)cyclohexanethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of (2-Mercaptoethyl)cyclohexanethiol. Due to the limited availability of detailed experimental data for this specific compound, this document aggregates available data and presents a generalized experimental protocol for its synthesis based on established methods for analogous compounds.

Core Physicochemical Properties

This compound, identified by the CAS number 28351-14-6, possesses the IUPAC name 1-(2-sulfanylethyl)cyclohexane-1-thiol[1]. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 28351-14-6 | [1] |

| Molecular Formula | C8H16S2 | [1] |

| Molecular Weight | 176.34 g/mol | N/A |

| Boiling Point | 259.6 °C at 760 mmHg | N/A |

| Density | 1.02 g/cm³ | N/A |

| Refractive Index | 1.527 | N/A |

| Flash Point | 105.5 °C | N/A |

Experimental Protocols

Generalized Synthesis of this compound

The synthesis can be envisioned as a two-step process: first, the introduction of the 2-mercaptoethyl group at the alpha-position to the carbonyl group of cyclohexanone, followed by the conversion of the carbonyl group to a geminal dithiol.

Step 1: a-Thioethylation of Cyclohexanone

This step involves the reaction of cyclohexanone with a suitable reagent to introduce the thioethyl group. A possible method is the reaction with ethylene sulfide in the presence of a base.

-

Materials: Cyclohexanone, Ethylene sulfide, a suitable base (e.g., sodium ethoxide), and an inert solvent (e.g., anhydrous ethanol).

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexanone in the anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add the base to the cooled solution while stirring.

-

To this mixture, add ethylene sulfide dropwise, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, quench the reaction by adding a dilute acid.

-

Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude 2-(2-thioethyl)cyclohexanone.

-

Step 2: Conversion to Geminal Dithiol

The resulting ketone is then converted to the target geminal dithiol. This is typically achieved by reacting the ketone with hydrogen sulfide in the presence of an acid catalyst.

-

Materials: 2-(2-Thioethyl)cyclohexanone, Hydrogen sulfide (gas), a strong acid catalyst (e.g., hydrogen chloride), and a suitable solvent (e.g., ethanol).

-

Procedure:

-

Dissolve the crude 2-(2-thioethyl)cyclohexanone in the solvent in a pressure-resistant reaction vessel.

-

Cool the solution in an ice bath.

-

Saturate the solution with hydrogen chloride gas.

-

Bubble hydrogen sulfide gas through the solution for several hours while maintaining a low temperature.

-

Seal the vessel and allow the reaction to proceed at room temperature for an extended period, with continuous stirring.

-

Monitor the disappearance of the ketone by an appropriate method.

-

Once the reaction is complete, carefully vent the excess hydrogen sulfide in a fume hood.

-

Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, this compound, should be purified by vacuum distillation or column chromatography.

-

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis of a geminal dithiol from a cyclic ketone, which is a plausible route for synthesizing this compound.

Caption: Generalized workflow for geminal dithiol synthesis.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information detailing the involvement of this compound in any specific biological signaling pathways or its broader pharmacological activity. Dithiols are known to interact with biological systems, particularly through redox-sensitive mechanisms and by chelating metal ions. Further research is required to elucidate the specific biological roles, if any, of this compound.

References

Theoretical Properties of Dithiol Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core theoretical properties of dithiol compounds, molecules bearing two sulfhydryl (-SH) groups. Dithiols play a crucial role in various biological processes and are of significant interest in drug development due to their antioxidant, metal-chelating, and redox-modulating capabilities. This document delves into their physicochemical characteristics, experimental evaluation, and involvement in key cellular signaling pathways.

Physicochemical Properties of Dithiol Compounds

The unique properties of dithiol compounds stem from the presence of two thiol groups, which are more acidic and better nucleophiles than their alcohol counterparts.[1] Their reactivity is significantly influenced by factors such as the distance between the two thiol groups, the overall molecular structure, and the surrounding microenvironment.

Acidity (pKa)

The acidity of the thiol groups, represented by their pKa values, is a critical determinant of their biological activity. The thiolate form (R-S⁻) is the more reactive nucleophile.[2] The pKa values of dithiols are influenced by the electronic effects of neighboring groups.

| Compound Name | Structure | pKa1 | pKa2 | Reference(s) |

| Dithiothreitol (DTT) | HSCH₂CH(OH)CH(OH)CH₂SH | 9.2 | 10.1 | [2] |

| meso-2,3-Dimercaptosuccinic acid (DMSA) | HOOCCH(SH)CH(SH)COOH | ~3.0 (COOH) | ~4.5 (COOH) | [3] |

| 8.9 (SH) | 10.8 (SH) | |||

| Dimercaprol (BAL) | HSCH₂CH(SH)CH₂OH | - | - | [4] |

| 1,2-Ethanedithiol | HSCH₂CH₂SH | 9.0 | 10.5 | [5] |

| 1,3-Propanedithiol | HSCH₂(CH₂)CH₂SH | 10.4 | 11.5 | [5] |

Redox Potential

The redox potential of a dithiol/disulfide couple is a measure of its ability to donate or accept electrons. Dithiols are effective reducing agents, capable of reducing disulfide bonds in proteins and other molecules.[2] The redox potential is pH-dependent.

| Compound Name | Redox Potential (E₀' at pH 7) | Reference(s) |

| Dithiothreitol (DTT) | -0.33 V | [2][6] |

| Glutathione (GSH/GSSG) | -0.24 V | [7] |

| Thioredoxin (Trx) | -0.27 V | [8] |

| Cysteine/Cystine | -0.22 V | [7] |

S-H Bond Dissociation Energy

The S-H bond in thiols is significantly weaker than the O-H bond in alcohols, making thiols more susceptible to homolytic cleavage to form thiyl radicals.[1][9] This property is central to their role as radical scavengers. The S-H bond dissociation energy (BDE) for simple alkanethiols is approximately 366 kJ/mol (87 kcal/mol).[1]

Metal Chelation and Stability Constants

Dithiol compounds are potent chelators of heavy metal ions due to the high affinity of the soft sulfur atoms for soft metal ions like mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺).[1] The stability of the resulting metal-dithiol complex is quantified by the stability constant (log K). Higher log K values indicate stronger binding.

| Dithiol Ligand | Metal Ion | Log K | Reference(s) |

| meso-2,3-Dimercaptosuccinic acid (DMSA) | Bi³⁺ | 43.87 | [10] |

| Pb²⁺ | 17.4 | [10] | |

| Zn²⁺ (as Zn₂(DMSA)₂) | 6.0 (protonation constant) | [10] | |

| Dithiothreitol (DTT) | Zn²⁺ | 11.06 | [11] |

| Cd²⁺ | 14.64 | [11] | |

| Pb²⁺ | 13.89 | [11] | |

| Dimethyl ester of meso-DMSA | Zn²⁺ (as [ZnL₂]²⁻) | 18.06 | [12] |

| Zn²⁺ (as [Zn₂L₃]²⁻) | 32.52 | [12] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the theoretical properties of dithiol compounds.

Determination of pKa by UV-Vis Spectrophotometry

This method relies on the difference in the UV absorbance spectra between the protonated (R-SH) and deprotonated (R-S⁻) forms of the thiol group.[13][14]

Materials:

-

Dithiol compound of interest

-

Phosphate-buffered saline (PBS)

-

0.1 M HCl

-

0.1 M NaOH

-

UV-Vis Spectrophotometer

-

pH meter

Procedure:

-

Prepare a stock solution of the dithiol compound in a suitable solvent (e.g., water or DMSO).

-

Prepare a series of solutions of the dithiol at a constant concentration in buffers of varying pH values. A typical range would be from pH 2 to 12.

-

For each solution, measure the absorbance at a wavelength where the difference between the protonated and deprotonated forms is maximal. This is often around 240-250 nm for thiolates.[13]

-

Record the pH of each solution immediately after the absorbance measurement.

-

Plot the absorbance as a function of pH.

-

The data can be fitted to the Henderson-Hasselbalch equation to determine the pKa value(s). For a monoprotic acid, the pKa is the pH at which the absorbance is halfway between the minimum and maximum values. For dithiols, the analysis will be more complex, potentially requiring fitting to a diprotic acid model.

Determination of Redox Potential by Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound.[15][16][17][18][19]

Materials:

-

Dithiol compound of interest

-

Supporting electrolyte solution (e.g., 0.1 M KCl in a suitable buffer)

-

Potentiostat with a three-electrode setup (working electrode, reference electrode, and counter electrode)

-

Electrochemical cell

Procedure:

-

Dissolve the dithiol compound in the supporting electrolyte solution.

-

Place the solution in the electrochemical cell and immerse the three electrodes.

-

Apply a potential sweep using the potentiostat. The potential is linearly scanned from a starting potential to a switching potential and then back to the starting potential.

-

Record the resulting current as a function of the applied potential to obtain a cyclic voltammogram.

-

The voltammogram will show peaks corresponding to the oxidation and reduction of the dithiol/disulfide couple.

-

The midpoint potential (E'°), which is an approximation of the standard redox potential, can be calculated as the average of the anodic (oxidation) and cathodic (reduction) peak potentials.

Assessment of Antioxidant Activity by DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of a compound.

Materials:

-

Dithiol compound of interest

-

DPPH solution in methanol or ethanol (typically 0.1 mM)

-

Methanol or ethanol

-

Positive control (e.g., Ascorbic acid or Trolox)

-

96-well microplate or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a series of dilutions of the dithiol compound and the positive control in methanol or ethanol.

-

In a 96-well plate or cuvettes, add a specific volume of the dithiol solution (or control) to a fixed volume of the DPPH solution.

-

Prepare a blank containing only the solvent and the DPPH solution.

-

Incubate the plate/cuvettes in the dark at room temperature for a set period (e.g., 30 minutes).

-

Measure the absorbance of each well/cuvette at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot the % scavenging against the concentration of the dithiol compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Evaluation of Metal Chelating Activity

This assay is based on the competition between the dithiol compound and a colorimetric indicator (e.g., ferrozine) for a metal ion (e.g., Fe²⁺).[20][21]

Materials:

-

Dithiol compound of interest

-

FeCl₂ solution

-

Ferrozine solution

-

Buffer solution (e.g., HEPES or Tris-HCl)

-

Spectrophotometer

Procedure:

-

Prepare solutions of the dithiol compound at various concentrations.

-

In a reaction tube, mix the dithiol solution with the FeCl₂ solution and incubate for a short period.

-

Add the ferrozine solution to initiate the color-forming reaction. Ferrozine will form a colored complex with any free Fe²⁺.

-

Incubate the mixture at room temperature.

-

Measure the absorbance of the solution at the wavelength of maximum absorbance for the ferrozine-Fe²⁺ complex (around 562 nm).

-

A control reaction without the dithiol compound is also performed.

-

The chelating activity is calculated as the percentage inhibition of ferrozine-Fe²⁺ complex formation: % Chelating Activity = [(Abs_control - Abs_sample) / Abs_control] * 100

Involvement in Cellular Signaling Pathways

Dithiol compounds are integral to several critical cellular signaling pathways, primarily through their ability to modulate the redox state of key regulatory proteins.

The Thioredoxin (Trx) and Glutaredoxin (Grx) Systems

The Trx and Grx systems are major cellular antioxidant systems that rely on dithiol-disulfide exchange reactions to maintain a reducing intracellular environment.[22][23][24][25][26] Dithiols like dithiothreitol (DTT) can mimic the action of the active site dithiols in thioredoxin and glutaredoxin.

Caption: The Thioredoxin and Glutaredoxin dithiol-dependent antioxidant systems.

The Keap1-Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response.[27][28][29][30] Electrophilic compounds and reactive oxygen species (ROS) can modify reactive cysteine residues on Keap1, leading to the release and activation of the transcription factor Nrf2. Dithiol compounds can influence this pathway by modulating the cellular redox state and potentially interacting with Keap1 cysteines.

Caption: The Keap1-Nrf2 signaling pathway and its modulation.

The NF-κB Inflammatory Pathway

The transcription factor NF-κB is a key regulator of inflammation, immunity, and cell survival.[25] Its activity is tightly controlled by the inhibitor of κB (IκB). The activation of NF-κB is a redox-sensitive process, and intracellular thiol levels can significantly impact this pathway.[26]

Caption: The NF-κB signaling pathway and the influence of dithiol compounds.

Conclusion

Dithiol compounds possess a unique set of theoretical properties that make them highly valuable in biomedical research and drug development. Their potent antioxidant, metal-chelating, and redox-modulating activities are central to their therapeutic potential. A thorough understanding of their physicochemical characteristics, coupled with robust experimental evaluation, is essential for the rational design and application of novel dithiol-based therapeutic agents. The intricate interplay of these compounds with key cellular signaling pathways further underscores their importance in maintaining cellular homeostasis and combating disease.

References

- 1. Thiol - Wikipedia [en.wikipedia.org]

- 2. Dithiothreitol - Wikipedia [en.wikipedia.org]

- 3. Determination and metabolism of dithiol chelating agents. VIII. Metal complexes of meso-dimercaptosuccinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. medschool.lsuhsc.edu [medschool.lsuhsc.edu]

- 7. Prediction of Antioxidant Capacity of Thiolate–Disulfide Systems Using Species-Specific Basicity Values [mdpi.com]

- 8. Thiol/disulfide redox states in signaling and sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, structure, and stability of the zinc complex of the dimethyl ester of meso-2,3-dimercaptosuccinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. UV spectrophotometric measurements for pKa determination [bio-protocol.org]

- 14. An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. apps.dtic.mil [apps.dtic.mil]

- 17. static.igem.org [static.igem.org]

- 18. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 19. ossila.com [ossila.com]

- 20. Screening for Antioxidant Activity: Metal Chelating Assay | Springer Nature Experiments [experiments.springernature.com]

- 21. mdpi.com [mdpi.com]

- 22. journals.physiology.org [journals.physiology.org]

- 23. journals.physiology.org [journals.physiology.org]

- 24. Modulation of thiol-dependent redox system by metal ions via thioredoxin and glutaredoxin systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Thiol-based mechanisms of the thioredoxin and glutaredoxin systems: implications for diseases in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. academic.oup.com [academic.oup.com]

- 27. The KEAP1-NRF2 System: a Thiol-Based Sensor-Effector Apparatus for Maintaining Redox Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

A Technical Guide to the Predicted Spectroscopic Profile of (2-Mercaptoethyl)cyclohexanethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a theoretical and predictive overview of the spectroscopic data for (2-Mercaptoethyl)cyclohexanethiol. Due to a lack of publicly available experimental data for this specific compound, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on its chemical structure. This guide is intended to assist researchers in the identification and characterization of this compound and related structures.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and typical values for similar chemical environments.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.7 - 2.9 | Multiplet | 2H | -CH₂-SH (ethyl) |

| ~ 2.5 - 2.7 | Multiplet | 2H | -CH₂-CH₂-SH |

| ~ 1.2 - 2.2 | Multiplet | 10H | Cyclohexyl -CH₂- |

| ~ 1.3 - 1.6 | Triplet | 1H | -SH (cyclohexyl) |

| ~ 1.0 - 1.3 | Triplet | 1H | -SH (ethyl) |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 45 - 55 | Cyclohexyl C-S |

| ~ 30 - 40 | -CH₂-SH (ethyl) |

| ~ 25 - 35 | -CH₂-CH₂-SH |

| ~ 20 - 30 | Cyclohexyl -CH₂- |

Table 3: Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~ 2550 - 2600 | S-H | Thiol stretch |

| ~ 2850 - 2950 | C-H | Alkane stretch |

| ~ 1440 - 1465 | C-H | Alkane bend |

| ~ 600 - 800 | C-S | Carbon-sulfur stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 176 | [M]⁺ (Molecular Ion) |

| 143 | [M - SH]⁺ |

| 113 | [M - CH₂CH₂SH]⁺ |

| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |

| 61 | [CH₂CH₂SH]⁺ |

General Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. These should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a 300-500 MHz NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR. Typical parameters include a spectral width of 0-220 ppm and a relaxation delay of 2-5 seconds.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two KBr or NaCl plates.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction using a spectrum of the clean KBr/NaCl plates. Identify and label the major absorption bands.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and key fragment ions.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the predicted structural correlations for this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Molecular structure of this compound with predicted spectroscopic correlations.

solubility of (2-Mercaptoethyl)cyclohexanethiol in organic solvents

An In-depth Technical Guide on the Solubility of (2-Mercaptoethyl)cyclohexanethiol in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a dithiol compound with potential applications in various fields, including materials science and as a linking agent in drug development. A thorough understanding of its solubility in different organic solvents is crucial for its effective use in synthesis, purification, and formulation processes. This technical guide provides an overview of the expected solubility of this compound based on the general behavior of similar chemical structures and outlines a standardized protocol for its experimental determination.

Predicted Solubility Profile

Data on Structurally Similar Compounds

To provide a more concrete reference, the following table summarizes the qualitative solubility of structurally related compounds. This data can serve as a useful guide for solvent selection in initial experimental work.

| Solvent Classification | Examples of Solvents | Expected Solubility of this compound | Rationale |

| Non-Polar Aprotic | Hexane, Toluene, Diethyl ether | High | The non-polar cyclohexane backbone is expected to interact favorably with non-polar solvents. |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF) | Moderate to High | The thiol groups may provide some polarity, allowing for interaction with polar aprotic solvents. |

| Polar Protic | Methanol, Ethanol | Low to Moderate | The potential for hydrogen bonding with the solvent exists, but the large non-polar group may limit solubility. |

| Highly Polar | Water | Very Low | The hydrophobic cyclohexane ring is the dominant feature, leading to poor miscibility with water. |

Experimental Protocol for Solubility Determination

For precise quantification of solubility, a standardized experimental protocol should be followed. The OECD Guideline 105 for "Water Solubility" can be adapted for organic solvents. The following protocol outlines the flask method, a common and reliable technique.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound

-

High-purity organic solvent of choice

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., GC-MS, HPLC-UV)

-

Syringe filters (chemically compatible with the solvent)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed flask. The excess solid/liquid should be clearly visible.

-

Equilibration: Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the mixture to stand at the constant temperature to allow for the separation of the undissolved solute. If necessary, centrifuge the sample at the same temperature to facilitate separation.

-

Sample Collection: Carefully extract a known volume of the clear, saturated supernatant using a pipette. To avoid contamination from undissolved particles, it is advisable to use a syringe filter.

-

Quantification: Dilute the collected sample with a known volume of the solvent. Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., GC-MS or HPLC-UV).

-

Calculation: Calculate the solubility using the following formula:

Solubility (g/L) = (Concentration of analyte in the diluted sample) × (Dilution factor)

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent before starting any experimental work.

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps of the experimental protocol for determining solubility.

Caption: Workflow for determining the solubility of a compound.

Conclusion

While specific quantitative data on the is not widely published, its chemical structure suggests a preference for non-polar to moderately polar aprotic solvents and poor solubility in water. For precise applications, the experimental protocol detailed in this guide provides a robust framework for determining its solubility in any solvent of interest. This information is critical for the successful design of experiments and processes involving this compound.

An In-depth Technical Guide to the Discovery and History of Cyclohexanethiol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexanethiol, a cyclic organosulfur compound, and its derivatives have carved a significant niche in the landscape of organic chemistry and drug discovery. From their initial synthesis in the mid-20th century to their contemporary applications in the development of novel therapeutic agents, these compounds have demonstrated remarkable versatility. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of cyclohexanethiol derivatives, with a focus on experimental details and quantitative data to support further research and development.

A Historical Perspective: The Discovery and Evolution

The journey of cyclohexanethiol began in 1941 when Morris S. Kharasch and Kenneth Eberly reported its first synthesis. Their pioneering work involved the free-radical reaction of cyclohexane with carbon disulfide, laying the foundation for the exploration of this new class of compounds.[1]

Industrial production methods were later developed to meet the growing demand for cyclohexanethiol and its derivatives. These methods include the hydrogenation of cyclohexanone in the presence of hydrogen sulfide over a metal sulfide catalyst and the addition of hydrogen sulfide to cyclohexene.[1] A review of the chemistry of cyclohexanethiol and its derivatives, published in 2009, provides a comprehensive overview of the synthetic methodologies and reactions explored up to mid-2008.[2]

Over the decades, the focus of research has shifted from fundamental synthesis to the exploration of the diverse applications of cyclohexanethiol derivatives, particularly in the realm of medicinal chemistry. These compounds have been investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents.

Key Synthetic Methodologies and Experimental Protocols

The synthesis of cyclohexanethiol and its derivatives can be achieved through various chemical routes. This section details the experimental protocols for some of the most fundamental and widely used methods.

Synthesis of Cyclohexanethiol

2.1.1. From Cyclohexanol:

A common laboratory and industrial-scale synthesis involves the reaction of cyclohexanol with hydrogen sulfide.[3]

-

Experimental Protocol:

-

A catalyst blend containing a hydrotreating catalyst (e.g., CoMo/alumina) and a dehydrating catalyst (e.g., gamma-alumina) is prepared in a fixed-bed flow reactor.

-

Cyclohexanol and hydrogen sulfide are passed through the heated reactor.

-

The reaction is typically carried out under pressure and at elevated temperatures.

-

The product stream, containing cyclohexanethiol, unreacted cyclohexanol, and water, is collected and purified by distillation.

-

2.1.2. From Cyclohexene:

The addition of hydrogen sulfide to cyclohexene is another viable synthetic route.[2]

-

Experimental Protocol:

-

Cyclohexene is reacted with hydrogen sulfide in the presence of a catalyst, such as cobalt molybdate on alumina.

-

The reaction can be promoted by the addition of carbon disulfide.

-

The reaction mixture is heated under pressure.

-

The resulting product mixture, containing cyclohexanethiol, dicyclohexyl sulfide, and dicyclohexyl disulfide, is separated and purified.

-

Synthesis of Cyclohexyl Thioether Derivatives

The synthesis of thioethers from cyclohexanethiol is a fundamental transformation that opens the door to a wide array of derivatives.

-

Experimental Protocol for S-Alkylation:

-

Cyclohexanethiol is dissolved in a suitable solvent, such as ethanol or DMF.

-

A base, such as sodium hydroxide or sodium ethoxide, is added to deprotonate the thiol and form the cyclohexylthiolate anion.

-

An alkyl halide (e.g., methyl iodide, ethyl bromide) is added to the reaction mixture.

-

The reaction is stirred at room temperature or with gentle heating until completion.

-

The product is isolated by extraction and purified by chromatography or distillation.

-

Oxidation to Cyclohexanesulfonic Acid

The oxidation of the thiol group to a sulfonic acid is a key reaction for producing highly polar derivatives.

-

Experimental Protocol:

-

Cyclohexanethiol is dissolved in a suitable solvent, such as acetic acid or a mixture of acetonitrile and water.

-

A strong oxidizing agent, such as hydrogen peroxide, peroxy acids, or potassium permanganate, is added portion-wise to the solution, often with cooling to control the reaction temperature.

-

The reaction mixture is stirred until the oxidation is complete.

-

The product, cyclohexanesulfonic acid, is isolated by crystallization or by removing the solvent under reduced pressure.

-

Quantitative Data Summary

This section presents a summary of key quantitative data for cyclohexanethiol and its derivatives, including physical properties, spectroscopic data, and biological activities.

Physical and Spectroscopic Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Cyclohexanethiol | C₆H₁₂S | 116.22 | 158-160 | 1.2-2.1 (m, 10H), 2.8 (m, 1H), 1.3 (d, 1H, SH) | 25.5, 26.5, 34.5, 45.5 |

| Dicyclohexyl sulfide | C₁₂H₂₂S | 198.38 | 260-262 | 1.1-2.0 (m, 20H), 2.7 (m, 2H) | 25.9, 26.3, 33.1, 43.5 |

| Dicyclohexyl disulfide | C₁₂H₂₂S₂ | 230.44 | 145-148 (at 10 mmHg) | 1.2-2.1 (m, 20H), 2.7 (m, 2H) | 25.8, 26.1, 33.5, 46.2 |

Note: NMR data can vary slightly depending on the solvent and instrument used.

Biological Activity Data

Several cyclohexane derivatives have been investigated for their antimicrobial and anticancer activities. The following tables summarize some of the reported minimum inhibitory concentrations (MIC) and half-maximal inhibitory concentrations (IC50).

Table 3.2.1: Antimicrobial Activity of Cyclohexane Derivatives

| Compound Class | Test Organism | MIC (mg/mL) | Reference |

| Cyclohexane triones | Staphylococcus aureus | Not specified | [4] |

| Cyclohexane triones | Bacillus subtilis | Not specified | [4] |

| Cyclohexane triones | Mycobacterium smegmatis | Not specified | [4] |

| N,N-dibenzyl-cyclohexane-1,2-diamine derivatives | Gram-positive bacteria | Not specified | [4] |

| N,N-dibenzyl-cyclohexane-1,2-diamine derivatives | Gram-negative bacteria | Not specified | [4] |

| N,N-dibenzyl-cyclohexane-1,2-diamine derivatives | Candida albicans | Not specified | [4] |

Table 3.2.2: Anticancer Activity of Cyclohexane Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Cyclohexane-1,3-dione derivatives | H460 (Non-small-cell lung cancer) | Varies | [5] |

| Substituted Pyrimidines | HCT-116 (Colorectal carcinoma) | Varies | [6] |

| Substituted Pyrimidines | MCF-7 (Breast adenocarcinoma) | Varies | [6] |

Signaling Pathways and Experimental Workflows

While specific signaling pathways directly modulated by simple cyclohexanethiol derivatives are not extensively documented in publicly available literature, the broader class of cyclohexane-containing molecules has been shown to interact with various biological targets. For instance, some complex cyclohexane derivatives have been found to act as enzyme inhibitors.

To illustrate a potential workflow for investigating the mechanism of action of a novel cyclohexanethiol derivative as a putative enzyme inhibitor, the following logical diagram is provided.

Caption: A logical workflow for the discovery and characterization of a cyclohexanethiol derivative as an enzyme inhibitor.

Conclusion and Future Directions

The field of cyclohexanethiol chemistry has evolved significantly since its inception. The versatility of the cyclohexanethiol scaffold has enabled the synthesis of a diverse range of derivatives with promising biological activities. While much progress has been made, there remain exciting avenues for future research. The development of more efficient and stereoselective synthetic methods will be crucial for accessing novel and complex derivatives. Furthermore, a deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds will be essential for their rational design as next-generation therapeutic agents. The continued exploration of cyclohexanethiol derivatives holds great promise for the discovery of new drugs to address unmet medical needs.

References

- 1. Cyclohexanethiol - Wikipedia [en.wikipedia.org]

- 2. acgpubs.org [acgpubs.org]

- 3. WO2007070496A2 - Process for synthesis of mercaptans and sulfides from alcohols - Google Patents [patents.google.com]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Evolving Landscape of Bifunctional Thiols: A Technical Guide to Emerging Research Frontiers

Researchers, scientists, and drug development professionals are witnessing a paradigm shift in the application of bifunctional thiols, moving beyond traditional methods to novel reagents with enhanced stability and functionality. This technical guide explores the core research areas driving this evolution, with a focus on applications in radiopharmaceuticals, targeted drug delivery, and the development of advanced materials.

A key area of innovation lies in the design of bifunctional thiol-based chelators for radiopharmaceuticals, addressing the limitations of conventional maleimide-based conjugation chemistry. These next-generation compounds offer improved in vivo stability, leading to better imaging contrast and therapeutic efficacy. This guide will delve into the synthesis, characterization, and application of these novel agents, providing a comprehensive overview for researchers in the field.

A New Generation of Thiol-Reactive Chelators for Radiopharmaceuticals

The development of site-specifically modified radioimmunoconjugates with enhanced stability is a major focus of current research. Novel bifunctional chelators based on phenyloxadiazolyl methylsulfone (PODS) are demonstrating significant advantages over traditional maleimide-based linkers.[1] Maleimide-based conjugates are known to suffer from limited stability in physiological conditions due to a retro-Michael reaction, which can lead to the release of the radiolabel or its exchange with other thiol-containing molecules in the body.[1][2]

Recent studies have focused on synthesizing and evaluating PODS-based bifunctional chelators for various medically relevant radionuclides, including Zirconium-89 (⁸⁹Zr), Lutetium-177 (¹⁷⁷Lu), and Fluorine-18 (¹⁸F). These novel chelators, such as PODS-DFO for ⁸⁹Zr and PODS-CHX-A″-DTPA for ¹⁷⁷Lu, have shown superior in vitro stability compared to their maleimide counterparts.[1]

Quantitative Comparison of Conjugate Stability

The enhanced stability of PODS-based conjugates is a critical factor in their potential for clinical translation. The following tables summarize the quantitative data from recent studies, highlighting the improved performance of these novel bifunctional thiols.

| Conjugate | Radionuclide | Stability after 7 days in human serum | Reference |

| DFO-PODS-trastuzumab | ⁸⁹Zr | 81 ± 5% intact | [1] |

| DFO-maleimide-trastuzumab | ⁸⁹Zr | 63 ± 12% intact | [1] |

| CHX-A″-DTPA-PODS-trastuzumab | ¹⁷⁷Lu | 82 ± 1% intact | [1] |

| CHX-A″-DTPA-maleimide-trastuzumab | ¹⁷⁷Lu | 76 ± 2% intact | [1] |

| Conjugate | Radionuclide | Stability after 1 hour in mouse serum | Reference |

| NOTA-PODS-ZEGFR:03115 | [¹⁸F]AlF | 92.7 ± 2.6% intact | [3] |

| NODAGA-PODS-ZEGFR:03115 | [¹⁸F]AlF | 97.2 ± 1.2% intact | [3] |

Experimental Protocols: Synthesis of a Novel Thiol-Reactive Reagent

The synthesis of the phenyloxadiazolyl methylsulfone (PODS) reagent is a key enabling technology for the development of these advanced bifunctional chelators. The following is a representative experimental protocol for the synthesis of a PODS-based compound.

Synthesis of N¹-(3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)-N⁴-(4-(5-(methylsulfonyl)-1,3,4-oxadiazol-2-yl)phenyl)succinamide (PODS)

This synthesis is accomplished in four steps with a reported overall yield of 48%.[1]

-

Step 1: Thioether Formation: 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol undergoes deprotonation and substitution to form the desired thioether product with a yield of >99% after 45 minutes.[2]

-

Step 2: Peptide Coupling: The product from Step 1 is ligated with N-Boc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine via a standard peptide coupling procedure, resulting in a 55% yield.[2]

-

Step 3: Oxidation: The thioether is oxidized to the corresponding sulfone using m-chloroperoxybenzoic acid, with a yield of approximately 90%.[2]

-

Step 4: Deprotection: To a solution of the Boc-protected compound (30.0 mg, 46.8 μmol) in dichloromethane (1.6 mL), trifluoroacetic acid (400 μL) is added. The reaction mixture is stirred at room temperature for 3 hours. The volatiles are then removed by evaporation under reduced pressure. The resulting oily residue is dissolved in 7 mL of water and 4 mL of ethyl acetate. The aqueous phase is washed twice with 4 mL of ethyl acetate. The aqueous layer is lyophilized to afford the final product as a white powder (25.0 mg, 98% yield).[1]

Visualizing the Workflow: From Synthesis to Application

The development of a radioimmunoconjugate using a bifunctional thiol chelator involves a multi-step process. The following diagram illustrates a typical workflow.

The Underlying Chemistry: Improving Conjugate Stability

The enhanced stability of PODS-based conjugates stems from the nature of the linkage formed with the thiol group on the biomolecule. Unlike the reversible retro-Michael addition seen with maleimides, the reaction of a phenyloxadiazolyl methylsulfone with a thiol is irreversible under physiological conditions, leading to a more stable conjugate.

Future Directions and Broader Applications

The principles demonstrated in the development of novel bifunctional thiols for radiopharmaceuticals are applicable to other areas of research. In targeted drug delivery, the enhanced stability of the linker can ensure that the therapeutic payload remains attached to the targeting moiety until it reaches its intended site of action. In materials science, bifunctional thiols are being explored for the surface modification of nanoparticles and the creation of novel biocompatible materials. The continued development of new synthetic methodologies for bifunctional thiols will undoubtedly open up new avenues for innovation across multiple scientific disciplines.

References

- 1. Thiol-reactive bifunctional chelators for the creation of site-selectively modified radioimmunoconjugates with improved stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiol-Reactive PODS-Bearing Bifunctional Chelators for the Development of EGFR-Targeting [18F]AlF-Affibody Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Safety and Handling of (2-Mercaptoethyl)cyclohexanethiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(2-Mercaptoethyl)cyclohexanethiol is a dithiol compound with potential applications in research and development. Due to the presence of two thiol (-SH) functional groups, this compound is expected to possess a strong, unpleasant odor and exhibit toxicological properties characteristic of mercaptans. This guide provides a comprehensive overview of the safety and handling precautions for this compound, based on available data for structurally related compounds and general principles of handling organosulfur compounds.

Hazard Identification and Classification

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1] Mercaptans can be toxic and may cause respiratory irritation, central nervous system effects, and in severe cases, respiratory paralysis.[2][3]

-

Skin Corrosion/Irritation: Expected to cause skin irritation.[1]

-

Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation.[1]

-

Skin Sensitization: May cause an allergic skin reaction.[4][5]

-

Environmental Hazards: Potentially toxic to aquatic life.[4][6]

-

Flammability: May be a flammable liquid and vapor, similar to cyclohexanethiol.[1]

-

Odor: Possesses a strong, penetrating, and unpleasant odor, which can cause nausea and headaches.[7]

Quantitative Data Summary

The following tables summarize key quantitative data extrapolated from related compounds. These values should be considered estimates and handled with appropriate caution.

Table 1: Physical and Chemical Properties (Estimated)

| Property | Value | Source/Analogue |

| Molecular Formula | C8H16S2 | - |

| Molecular Weight | 176.35 g/mol | - |

| Appearance | Colorless to pale yellow liquid | Cyclohexanethiol[8] |

| Odor | Strong, unpleasant | Thiols[2][7] |

| Boiling Point | > 160 °C | Cyclohexanethiol[8] |

| Flash Point | > 43 °C | Cyclohexanethiol[1] |

| Density | ~0.95 g/cm³ | Cyclohexanethiol[8] |

| Solubility in Water | Low | Cyclohexanethiol[8] |

Table 2: Toxicological Data (Estimated from Analogues)

| Endpoint | Value | Species | Analogue/Source |

| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | - | Cyclohexanethiol[1] |

| Acute Toxicity (Dermal) | Category 2 (Fatal in contact with skin) | - | 2-Mercaptoethanol[4][5] |

| Acute Toxicity (Inhalation) | Category 3 (Toxic if inhaled) | - | 2-Mercaptoethanol[4][5] |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Rabbit | Cyclohexanethiol[1] |

| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | Rabbit | Cyclohexanethiol[1] |

| Skin Sensitization | Potential Sensitizer | Mouse | General Thiol Reactivity[9] |

| LD50 (injected) | 316 mg/kg | Mouse | Cyclohexanethiol[8] |

Experimental Protocols

Protocol for Safe Handling and Personal Protective Equipment (PPE)

This protocol outlines the minimum requirements for safely handling this compound in a laboratory setting.

1. Engineering Controls:

- All work must be conducted in a properly functioning chemical fume hood with a face velocity of at least 100 feet per minute.[7]

- The fume hood should be equipped with a charcoal filter or an external exhaust system to prevent the release of odors into the surrounding environment.

- A safety shower and eyewash station must be readily accessible.

2. Personal Protective Equipment (PPE):

- Gloves: Wear nitrile or neoprene gloves. Double gloving is recommended. Inspect gloves for any signs of degradation or perforation before use.[10]

- Eye Protection: Chemical safety goggles and a face shield are mandatory.[11]

- Lab Coat: A flame-retardant lab coat must be worn and kept fully buttoned.

- Respiratory Protection: If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required. Respirator use requires prior medical clearance and fit-testing.

3. Handling Procedures:

- Always handle the compound in the smallest quantities necessary for the experiment.

- Keep containers tightly closed when not in use.

- Use non-sparking tools and equipment to prevent ignition of flammable vapors.[1]

- Ground and bond containers when transferring the liquid to prevent static discharge.[1]

- Avoid inhalation of vapors and direct contact with skin and eyes.[5]

Protocol for Spill Management

This protocol provides a stepwise procedure for managing spills of this compound.

1. Immediate Actions:

- Alert all personnel in the immediate vicinity and evacuate the area if necessary.[12]

- If the spill is large or involves a fire, activate the fire alarm and contact emergency services.[13]

- Remove any ignition sources.[14]

2. Spill Cleanup (Small Spills <100 mL):

- Don appropriate PPE as outlined in Protocol 3.1.

- Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent for chemicals. Do not use combustible materials like paper towels.

- Work from the outside of the spill inwards to prevent spreading.[14]

- Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

- Decontaminate the spill area with a solution of sodium hypochlorite (bleach), followed by a thorough rinse with soap and water.[15] All decontamination should be performed within a fume hood.

3. Large Spills (>100 mL):

- Evacuate the laboratory immediately and close the doors.

- Notify the institutional environmental health and safety (EHS) office and emergency services.[14]

- Do not attempt to clean up a large spill without specialized training and equipment.

Protocol for Waste Disposal

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and exposure.

1. Waste Collection:

- Collect all waste containing this compound, including excess reagent, reaction mixtures, and contaminated materials (e.g., gloves, absorbent pads), in a designated, labeled hazardous waste container.

- The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.

2. Decontamination of Glassware:

- Rinse contaminated glassware with a small amount of a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the thiol. Collect this rinse as hazardous waste.

- Immerse the rinsed glassware in a bath of sodium hypochlorite (bleach) solution within a fume hood for at least 24 hours to oxidize any residual thiol.[15]

- After the bleach soak, wash the glassware thoroughly with soap and water.

3. Final Disposal:

- Arrange for the pickup and disposal of the hazardous waste container through the institution's EHS office, following all local, state, and federal regulations.

Visualizations

The following diagrams illustrate key safety and experimental workflows.

Caption: Hierarchy of controls for mitigating exposure to this compound.

Caption: Logical flow of actions for responding to a chemical spill.

Caption: The biological pathway leading to skin sensitization from chemical exposure.[6][16]

References

- 1. inchem.org [inchem.org]

- 2. THIOLS - Hazardous Agents | Haz-Map [haz-map.com]

- 3. Mercaptan Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. ftp.cdc.gov [ftp.cdc.gov]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. senzagen.com [senzagen.com]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. Mercaptan Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. westliberty.edu [westliberty.edu]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. ehs.princeton.edu [ehs.princeton.edu]

- 13. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 14. students.umw.edu [students.umw.edu]

- 15. Reagents & Solvents [chem.rochester.edu]

- 16. mdpi.com [mdpi.com]

In-depth Technical Guide: Thermal Stability and Decomposition of (2-Mercaptoethyl)cyclohexanethiol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2-Mercaptoethyl)cyclohexanethiol is a dithiol compound featuring a cyclohexane ring. The thermal stability and decomposition pathways of such molecules are of significant interest in drug development, materials science, and industrial applications where they might be subjected to elevated temperatures during processing, storage, or application. The presence of two thiol (-SH) groups introduces specific chemical reactivity that dictates its decomposition behavior, often involving the formation of disulfides and the release of hydrogen sulfide. This guide provides a comprehensive overview of the anticipated thermal properties and decomposition mechanisms of this compound, supported by generalized experimental methodologies and data presentation.

Predicted Thermal Stability and Decomposition Data

While specific quantitative data for this compound is unavailable, the following table summarizes expected trends in thermal decomposition based on analyses of similar aliphatic and alicyclic dithiols. This data is illustrative and should be experimentally verified for the specific compound.

| Parameter | Expected Value/Range | Analytical Technique | Notes |

| Decomposition Onset (Tonset) | 150 - 250 °C | TGA/DSC | The onset temperature can be influenced by the heating rate and atmospheric conditions (inert vs. oxidative). |

| Peak Decomposition Temp (Tpeak) | 200 - 300 °C | TGA/DTG | Represents the temperature of maximum rate of mass loss. |

| Major Gaseous Byproducts | Hydrogen Sulfide (H₂S) | TGA-MS, TGA-FTIR | Characteristic of thiol decomposition. |

| Cyclohexene | TGA-MS, Py-GC-MS | Resulting from the elimination of the thiol groups and rearrangement. | |

| Water (H₂O) | TGA-MS, TGA-FTIR | Can be present from sample moisture or as a minor decomposition product. | |

| Solid/Liquid Residue | Oligomers/Polymers | Py-GC-MS, SEC | Formation of disulfide-linked oligomeric or polymeric species is a common decomposition pathway. |

Experimental Protocols

Detailed methodologies for assessing the thermal stability and decomposition of a dithiol like this compound are provided below.

Thermogravimetric Analysis Coupled with Mass Spectrometry (TGA-MS)

Objective: To determine the decomposition temperature range and identify gaseous byproducts.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum crucible.

-

Instrument Setup:

-

TGA: Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

-

Heating Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

MS Interface: Use a heated transfer line (typically 200-250 °C) to prevent condensation of evolved gases.

-

-

Data Acquisition:

-

Continuously record the sample mass as a function of temperature.

-

Simultaneously, the coupled mass spectrometer scans a mass-to-charge (m/z) ratio range (e.g., 10-200 amu) to detect the evolved gaseous species.

-

-

Data Analysis:

-

The TGA thermogram provides the onset of decomposition and the percentage of mass loss.

-

The derivative of the TGA curve (DTG) shows the temperature of the maximum rate of decomposition.

-

The MS data is analyzed to identify the chemical composition of the evolved gases at different decomposition stages.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting, boiling, and decomposition.

Methodology:

-

Sample Preparation: Seal 2-5 mg of this compound in a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

Purge the DSC cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

-

Heating Program: Equilibrate the sample at a temperature below its expected melting point (e.g., 0 °C). Ramp the temperature to a point beyond its decomposition (e.g., 350 °C) at a heating rate of 10 °C/min.

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference pan as a function of temperature.

-

Data Analysis:

-

Endothermic peaks can indicate melting or boiling.

-

Exothermic peaks typically correspond to decomposition or polymerization reactions.

-

The enthalpy of these transitions can be calculated from the peak areas.

-

Visualizations of Workflows and Pathways

Experimental Workflow for Thermal Analysis

Caption: Workflow for thermal analysis of this compound.

Postulated Decomposition Pathway

Quantum Chemical Calculations for Dithiol Molecules: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dithiol-containing molecules represent a significant class of compounds in medicinal chemistry and drug development, exhibiting a wide range of biological activities often linked to their unique redox properties. Understanding the intricate relationship between the structure and function of these molecules at a quantum mechanical level is paramount for rational drug design and optimization. This in-depth technical guide provides a comprehensive overview of the application of quantum chemical calculations, particularly Density Functional Theory (DFT), to the study of dithiol molecules. It outlines the theoretical framework, computational methodologies, and practical applications in elucidating molecular properties, predicting reactivity, and understanding their role in biological signaling pathways. Furthermore, this guide details common experimental protocols for the validation of computational findings, ensuring a robust and integrated approach to the study of dithiol-containing drug candidates.

Introduction to Dithiol Molecules in Drug Development

Dithiol moieties are characterized by the presence of two thiol (-SH) groups. These functional groups are potent nucleophiles and can undergo facile oxidation to form cyclic disulfides, a reversible process that is central to their biological activity. This redox-active nature allows them to participate in a variety of biological processes, including antioxidant defense, enzyme inhibition, and modulation of signaling pathways. A prominent example is dihydrolipoic acid (DHLA), the reduced form of lipoic acid, which is a powerful antioxidant and a key player in cellular metabolism and redox signaling.[1][2][3][4] The ability to accurately model the electronic structure, geometry, and reactivity of such molecules is a critical component of modern drug discovery.[5]

Theoretical Background: Quantum Chemical Methods

Quantum chemical calculations provide a powerful lens to investigate the behavior of molecules at the electronic level.[6] For dithiol molecules, these methods can predict a range of properties that are difficult or impossible to measure experimentally.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of quantum chemistry for systems of pharmaceutical interest due to its favorable balance of accuracy and computational cost.[7] DFT methods calculate the electronic energy of a molecule based on its electron density, rather than the more complex many-electron wavefunction.[8][9] The accuracy of DFT calculations is primarily dependent on the choice of the exchange-correlation functional and the basis set.[7]

-

Exchange-Correlation Functionals: These functionals approximate the complex exchange and correlation energies of the electrons. For sulfur-containing molecules, hybrid functionals such as B3LYP and PBE0 often provide reliable results.[8][10]

-

Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. For molecules containing sulfur, it is crucial to use basis sets that can accurately describe the diffuse nature of the valence electrons and the polarization of the electron density. Pople-style basis sets like 6-31G(d,p) or correlation-consistent basis sets such as aug-cc-pVTZ are commonly employed.[11] The inclusion of diffuse functions (aug-) and polarization functions (d,p) is highly recommended for accurate descriptions of sulfur-containing compounds.

Quantum Mechanics/Molecular Mechanics (QM/MM)

For studying dithiol molecules within a biological environment, such as an enzyme active site, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are invaluable. In this approach, the dithiol molecule and its immediate interacting partners are treated with a high-level QM method (e.g., DFT), while the rest of the protein and solvent are described by a more computationally efficient molecular mechanics force field. This allows for the accurate modeling of chemical reactions and interactions within a complex biological system.

Computational Workflow for Dithiol Molecules

A systematic computational workflow is essential for obtaining reliable and reproducible results. The following diagram illustrates a typical workflow for the quantum chemical investigation of a dithiol drug candidate.

Caption: A typical workflow for quantum chemical calculations of dithiol molecules.

Key Molecular Properties and Their Calculation

Quantum chemical calculations can provide a wealth of quantitative data on the properties of dithiol molecules. These properties are crucial for understanding their behavior and for building structure-activity relationships (SAR).

Geometric Parameters

Geometry optimization provides the most stable 3D conformation of the molecule, from which key geometric parameters can be extracted.

| Parameter | Description | Typical DFT Method |

| Bond Lengths (Å) | The distance between the nuclei of two bonded atoms (e.g., S-H, S-S). | B3LYP/6-31G(d,p) |

| **Bond Angles (°) ** | The angle formed by three consecutive bonded atoms. | B3LYP/6-31G(d,p) |

| Dihedral Angles (°) | The angle between two planes, each defined by three atoms. | B3LYP/6-31G(d,p) |

Electronic Properties

The electronic properties of a dithiol molecule are fundamental to its reactivity and interactions with biological targets.

| Property | Description | Typical DFT Method |

| HOMO Energy (eV) | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | B3LYP/6-31G(d,p) |

| LUMO Energy (eV) | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | B3LYP/6-31G(d,p) |

| HOMO-LUMO Gap (eV) | The energy difference between the HOMO and LUMO; a key indicator of chemical reactivity. | B3LYP/6-31G(d,p) |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface; identifies nucleophilic and electrophilic sites. | B3LYP/6-31G(d,p) |

| Mulliken/NBO Charges | Partial atomic charges, which can indicate sites of electrostatic interaction. | B3LYP/6-31G(d,p) |

Spectroscopic Properties

Computational methods can predict spectroscopic data, which is invaluable for the identification and characterization of dithiol compounds.

| Property | Description | Typical DFT Method |

| Vibrational Frequencies (cm⁻¹) | Correlate to infrared (IR) and Raman spectra; used to confirm the nature of stationary points on the potential energy surface. | B3LYP/6-31G(d,p) |

| NMR Chemical Shifts (ppm) | Predicts ¹H and ¹³C NMR spectra, aiding in structure elucidation.[12][13][14][15][16] | GIAO-B3LYP/6-311+G(2d,p) |

Application in Understanding Biological Activity: The Case of Dihydrolipoic Acid (DHLA)

Dihydrolipoic acid (DHLA) is a potent antioxidant that plays a crucial role in cellular protection against oxidative stress. Its mechanism of action involves the modulation of key signaling pathways. Quantum chemical calculations can provide insights into the reactivity of DHLA and its ability to interact with cellular components.

The Nrf2/HO-1 Signaling Pathway

The Nrf2/HO-1 pathway is a major cellular defense mechanism against oxidative stress.[1] DHLA has been shown to activate this pathway, leading to the expression of antioxidant and anti-inflammatory genes.[1][17] The following diagram illustrates the role of DHLA in this pathway.

References

- 1. Dihydrolipoic acid protects against lipopolysaccharide-induced behavioral deficits and neuroinflammation via regulation of Nrf2/HO-1/NLRP3 signaling in rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Is alpha-lipoic acid a scavenger of reactive oxygen species in vivo? Evidence for its initiation of stress signaling pathways that promote endogenous antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lipoic acid: energy metabolism and redox regulation of transcription and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipoic acid: energy metabolism and redox regulation of transcription and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. stemcell.com [stemcell.com]

- 7. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. Theoretical Studies of Nuclear Magnetic Resonance Chemical Shifts [bonndoc.ulb.uni-bonn.de]

- 13. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Navigating a Non-Commercial Chemical Landscape: A Technical Guide to a Related Cyclohexyl Dithiol Compound

Initial investigations for "(2-Mercaptoethyl)cyclohexanethiol" have revealed that this specific chemical is not commercially available from major suppliers and is not well-documented in scientific literature under this nomenclature. This suggests that the compound may be a novel molecule, referred to by a different name, or that the requested name may be imprecise.

In lieu of data on the requested compound, this guide will provide in-depth technical information on a closely related and synthetically accessible dithiol compound derived from a cyclohexane precursor: 1,4-dithiaspiro[4.5]decane . This compound is the product of the reaction between cyclohexanone and 1,2-ethanedithiol and serves as a relevant example for researchers interested in the synthesis and properties of cyclohexyl-containing dithiols.

Synthesis of 1,4-dithiaspiro[4.5]decane

The synthesis of 1,4-dithiaspiro[4.5]decane is a classic example of thioacetal formation, a robust and widely used reaction in organic chemistry for the protection of carbonyl groups.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of 1,4-dithiaspiro[4.5]decane from cyclohexanone and 1,2-ethanedithiol.

Materials:

-

Cyclohexanone

-

1,2-Ethanedithiol

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of cyclohexanone (1.0 eq) in anhydrous dichloromethane, add 1,2-ethanedithiol (1.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add boron trifluoride etherate (0.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Physicochemical Data

Below is a table summarizing the key physicochemical properties of the starting materials and the final product, 1,4-dithiaspiro[4.5]decane.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Cyclohexanone | 108-94-1 | C₆H₁₀O | 98.14 | 155.6 |

| 1,2-Ethanedithiol | 540-63-6 | C₂H₆S₂ | 94.2 | 146 |

| 1,4-Dithiaspiro[4.5]decane | 177-33-3 | C₈H₁₄S₂ | 174.33 | 110-112 (at 10 mmHg) |

Visualizing the Synthetic Workflow

The following diagram illustrates the workflow for the synthesis and purification of 1,4-dithiaspiro[4.5]decane.

Signaling Pathways and Logical Relationships

As "this compound" is not a known compound with established biological activity, there are no signaling pathways to diagram. However, the dithiol functional group present in the representative molecule, 1,4-dithiaspiro[4.5]decane, is of interest in various chemical and biological contexts. Dithiols are known to interact with heavy metals, can be involved in redox reactions, and are used as protecting groups in organic synthesis. The logical relationship for the synthesis is a linear progression from starting materials to the final product, as depicted in the workflow diagram above.

This guide provides a framework for the synthesis of a dithiol compound related to the user's initial query. Researchers and drug development professionals can use this information as a starting point for the synthesis of novel dithiol-containing molecules.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Mercaptoalkyl Cyclohexane Compounds

This technical guide provides a comprehensive literature review of mercaptoalkyl cyclohexane compounds, focusing on their synthesis, physicochemical properties, and known applications. The information is tailored for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and logical workflows.

Introduction

Mercaptoalkyl cyclohexane compounds are a class of organosulfur molecules characterized by a cyclohexane ring substituted with at least one alkyl chain terminating in a thiol (-SH) group. This functional group arrangement imparts unique chemical reactivity, making these compounds subjects of interest in both material science and as precursors for biologically active molecules. While the parent compound, cyclohexanethiol, is a known starting material for various pharmaceuticals, the direct biological activities of mercaptoalkyl cyclohexane derivatives are less explored.[1] This review consolidates the available data on their synthesis and properties.

Synthesis of Mercaptoalkyl Cyclohexane Compounds

The synthesis of mercaptoalkyl cyclohexanes often involves the addition of sulfur-containing reagents to unsaturated cyclohexane precursors. A notable example is the synthesis of tris(mercaptoethyl)cyclohexanes from trivinylcyclohexanes.

Experimental Protocol: Synthesis of 1,2,4-Tris(2-mercaptoethyl)cyclohexane

A detailed method for synthesizing 1,2,4-tris(2-mercaptoethyl)cyclohexane involves a two-step process starting from 1,2,4-trivinylcyclohexane.[2][3]

Step 1: Formation of the Triacetate Intermediate

-

Charge a stirred reactor with 53 g (0.33 mole) of 1,2,4-trivinylcyclohexane.

-

Slowly add a total of 91 g (1.2 moles) of thioacetic acid to the reactor. The addition rate should be controlled to maintain the reaction mixture temperature below 60°C.

-

After the addition is complete, heat the mixture to 110°C for 30 minutes.

-

Cool the mixture to room temperature. The resulting product is 1,2,4-tri-(2-mercaptoethyl)cyclohexane triacetate.

Step 2: Saponification to the Trithiol

-

To the triacetate intermediate mixture, add a solution comprised of 500 ml of ethanol, 200 ml of water, and 96 g of sodium hydroxide (NaOH).

-

Maintain the mixture at reflux for 3.5 hours.

-

Cool the reaction mixture and neutralize it with hydrochloric acid (HCl).

-

Perform an ether extraction on the neutralized mixture.

-

Wash the ether extract with water and dry it over magnesium sulfate (MgSO₄).

-

Evaporate the solvent to yield the final product, 1,2,4-tris(2-mercaptoethyl)cyclohexane.

This protocol yields a product with a boiling point between 174°C and 185°C at 0.4-1.2 mm Hg.[2][3] Infrared spectroscopy of the final product confirms the presence of thiol groups and the absence of the thioacetate groups from the intermediate.[3]

Synthesis Workflow Diagram

Physicochemical and Spectroscopic Data

Quantitative data for mercaptoalkyl cyclohexane compounds are limited in publicly available literature. The following tables summarize the available information.

Table 1: Physical Properties of Selected Mercaptoalkyl Cyclohexane Compounds

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Reference |